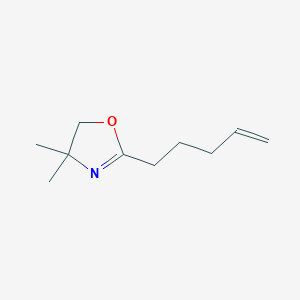

4,4-Dimethyl-2-(pent-4-en-1-yl)-4,5-dihydro-1,3-oxazole

Description

4,4-Dimethyl-2-(pent-4-en-1-yl)-4,5-dihydro-1,3-oxazole is a substituted oxazoline derivative characterized by a 4,5-dihydro-1,3-oxazole core with 4,4-dimethyl substituents and a pent-4-en-1-yl group at the 2-position. These derivatives are notable for their roles in catalysis and medicinal chemistry, particularly as ligands in transition-metal complexes or scaffolds in enzyme inhibitors .

Properties

CAS No. |

141943-25-1 |

|---|---|

Molecular Formula |

C10H17NO |

Molecular Weight |

167.25 g/mol |

IUPAC Name |

4,4-dimethyl-2-pent-4-enyl-5H-1,3-oxazole |

InChI |

InChI=1S/C10H17NO/c1-4-5-6-7-9-11-10(2,3)8-12-9/h4H,1,5-8H2,2-3H3 |

InChI Key |

JRZCDDGWDUIWLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(=N1)CCCC=C)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Amino Alcohols and Carboxylic Acids

The most widely reported method involves cyclocondensation between 2-amino-2-methyl-1-propanol and pent-4-enoic acid derivatives. This route leverages the formation of the oxazole ring via dehydration and cyclization. For example, Feuer et al. demonstrated that heating 2-amino-2-methyl-1-propanol with isobutyric acid at 120°C for 4 hours in toluene yields 2-isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole in 80% yield. Adapting this protocol, pent-4-enoic acid can replace isobutyric acid to introduce the pent-4-en-1-yl substituent.

A modified approach from Katritzky et al. utilizes microwave-assisted conditions to accelerate the reaction. Using 1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole and 2-amino-2-methyl-1-propanol in chloroform under microwave irradiation (80°C, 10 minutes) achieves 95% yield of 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. While this method is efficient, the requirement for specialized equipment limits industrial scalability.

Alkylation of Preformed Oxazole Intermediates

Alkylation strategies are pivotal for introducing the pent-4-en-1-yl group. A patent by Amgen (AU2009273324A1) details the alkylation of 4,4-dimethyl-4,5-dihydro-1,3-oxazole with allyl bromide in tetrahydrofuran (THF) using lithium diisopropylamide (LDA) as a base. The reaction proceeds at −78°C, followed by hydrolysis with sodium hydroxide to yield the target compound. This method achieves 70–85% yields but requires stringent temperature control.

Industrial-scale adaptations from CN114805134A highlight process telescoping, where crude intermediates are used without purification. For example:

- Ring-closing protection : 2-amino-2-methyl-1-propanol reacts with 4-trifluoromethyl benzaldehyde in toluene, followed by acylation with 2-methyl benzoyl chloride (83% yield).

- Alkylation : The intermediate is treated with allyl bromide/LDA in THF, then hydrolyzed (75% yield).

- Reduction and Boc protection : Sodium borohydride reduces the ketone, and di-tert-butyl dicarbonate introduces the tert-butoxycarbonyl (Boc) group (71% yield).

This telescoped approach reduces purification steps, improving overall efficiency for large-scale production.

Stereoselective Ring-Closing Metathesis

Recent advances in catalysis enable stereoselective synthesis. A PMC study (PMC11382262) describes the preparation of 4-allenyl-oxazolines via propargyl/allene isomerization. Starting from 2-en-4-yn-1-ols, trichloroacetonitrile and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) facilitate cyclization to form the oxazole ring. While this method achieves 60–75% yields, substituent effects on the alkyne significantly influence isomerization efficiency.

Comparative Analysis of Preparation Methods

Key Observations :

- Cyclocondensation offers high yields but requires elevated temperatures.

- Alkylation is scalable but demands cryogenic conditions.

- Metathesis routes are stereoselective but sensitive to substituent effects.

Industrial-Scale Optimization Strategies

The CN114805134A patent emphasizes cost-effective and safe production:

- Solvent selection : Toluene and THF are preferred for their low cost and ease of removal.

- Catalyst recycling : Sodium borohydride and LDA are recoverable via aqueous workup.

- Process telescoping : Eliminating intermediate purifications reduces waste and time.

For example, in Example 1 of the patent, the final product is obtained in 71% yield over three steps without isolating intermediates.

Challenges and Limitations

- Stereochemical control : Alkylation methods may produce racemic mixtures, necessitating chiral catalysts for enantioselective synthesis.

- Functional group compatibility : Electron-withdrawing groups on the pent-4-en-1-yl chain hinder cyclization.

- Safety concerns : Use of LDA and sodium borohydride requires specialized handling.

Emerging Methodologies

Recent advances include:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research into similar oxazole derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, compounds with oxazole rings have been evaluated for their ability to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

Neuroprotective Effects

The ability of oxazole derivatives to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases. Studies indicate that these compounds may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-cancer | Inhibits proliferation of cancer cells | |

| Neuroprotective | Modulation of neurotransmitter systems | |

| Enzyme Inhibition | Possible inhibition of specific enzymes |

Agricultural Applications

Pesticidal Properties

Compounds similar to this compound have been investigated for their insecticidal properties. Preliminary studies suggest that these compounds can act as effective biocontrol agents against various agricultural pests by disrupting their metabolic processes.

Case Study 1: Anticancer Screening

A study conducted on a series of oxazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The study utilized assays to measure cell viability and apoptosis rates, highlighting the potential of oxazole-containing compounds as anticancer agents.

Case Study 2: Neuroprotective Mechanisms

Research focusing on the neuroprotective effects of oxazoles involved in vitro assays using neuronal cell cultures exposed to oxidative stress. Results indicated that certain derivatives could significantly reduce cell death and promote survival pathways, suggesting therapeutic potential for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(pent-4-en-1-yl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological targets. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. Pathways involved include enzyme-mediated oxidation and reduction reactions.

Comparison with Similar Compounds

Table 1: Substituent Impact on Catalytic Activity

Steric and Electronic Modifications

- Aryl vs. Alkyl Substituents: Aryl groups (e.g., phenyl in LpxC inhibitors) enhance π-stacking interactions in biological systems , while alkyl chains (e.g., pentenyl) may improve solubility in nonpolar media.

Ring Size and Isomerism

Comparison with six-membered oxazine ligands (e.g., L3 in ) reveals that larger rings reduce catalytic activity due to weaker metal coordination but enable unique copolymer microstructures .

Table 2: Structural and Functional Comparison

Crystallographic and Supramolecular Features

The crystal structure of 4,4-dimethyl-2-[3-nitro-2-phenyl-1-(phenylsulfanyl)propyl]-4,5-dihydro-1,3-oxazole reveals supramolecular chains stabilized by C–H···O, C–H···S, and C–H···π interactions . Similar derivatives with bulky substituents may exhibit analogous packing modes, influencing their solid-state reactivity or solubility.

Biological Activity

4,4-Dimethyl-2-(pent-4-en-1-yl)-4,5-dihydro-1,3-oxazole (CAS No. 141943-25-1) is a compound belonging to the oxazole family, characterized by its unique structural features that contribute to its biological activity. This article aims to provide a comprehensive overview of the biological properties of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H17NO, with a molecular weight of approximately 167.25 g/mol. The compound features a dihydrooxazole ring, which is known for its stability and biological relevance.

| Property | Value |

|---|---|

| Molecular Formula | C10H17NO |

| Molecular Weight | 167.25 g/mol |

| CAS Number | 141943-25-1 |

| PubChem ID | 71344032 |

Antitumor Activity

The antitumor properties of oxazoles have been extensively studied. Compounds containing the oxazole moiety have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, derivatives similar to this compound have been reported to inhibit the growth of human breast (T47D), colon (HCT15), and lung (NCI-H522) cancer cells .

Case Study:

In a specific case involving oxazole derivatives, compounds were tested for their cytotoxic effects on HeLa cells. The results indicated that modifications to the oxazole structure significantly influenced their cytotoxicity and selectivity against cancer cells .

The biological activity of oxazoles often involves multiple mechanisms:

- Cell Cycle Arrest: Many oxazole derivatives induce cell cycle arrest at various phases, leading to reduced cell proliferation.

- Apoptosis Induction: These compounds can trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that oxazoles may enhance ROS production in tumor cells, contributing to their cytotoxic effects .

Research Findings

Recent studies have explored the structure–activity relationship (SAR) of oxazoles to optimize their biological efficacy:

- Substituent Effects: Variations in substituents on the oxazole ring significantly affect potency and selectivity against different cancer cell lines.

- Molecular Docking Studies: Computational analyses have provided insights into how these compounds interact with specific protein targets involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.